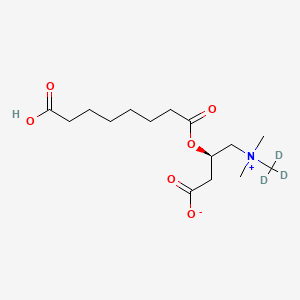![molecular formula C23H36O5 B13430336 (3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)
(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17,2020,21-bis(methylenedioxy)-5β-pregnan-3β-ol: is a complex organic compound with the molecular formula C23H36O5 . This compound is part of the pregnane series and is characterized by the presence of two methylenedioxy groups attached to the pregnane skeleton. It is primarily used in biochemical and proteomics research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17,20:20,21-bis(methylenedioxy)-5β-pregnan-3β-ol involves multiple steps. One common method includes the reaction of 11-deoxycortisol with paraformaldehyde in the presence of hydrochloric acid. The reaction is carried out in chloroform at room temperature for several hours. The product is then purified using column chromatography and recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves standard organic chemistry techniques such as extraction, purification, and crystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The methylenedioxy groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve the use of strong acids or bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 17,20:20,21-bis(methylenedioxy)-5β-pregnan-3β-ol is used as a reference material for studying steroidal structures and reactions .
Biology: In biological research, this compound is used to study the biochemical pathways involving steroids and their derivatives .
Medicine: While not directly used as a therapeutic agent, it serves as a model compound for developing steroid-based drugs .
Industry: In the industrial sector, it is used in the synthesis of other complex organic molecules and as a standard in quality control processes .
Mecanismo De Acción
The mechanism of action of 17,20:20,21-bis(methylenedioxy)-5β-pregnan-3β-ol involves its interaction with specific molecular targets in biochemical pathways. The methylenedioxy groups play a crucial role in stabilizing the compound and facilitating its interaction with enzymes and receptors. The exact pathways and molecular targets are still under investigation, but it is known to influence steroidal pathways .
Comparación Con Compuestos Similares
- 17,20:20,21-bis(methylenedioxy)pregna-1,4-diene-3,11-dione
- 16β-methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione
Uniqueness: What sets 17,20:20,21-bis(methylenedioxy)-5β-pregnan-3β-ol apart is its specific configuration and the presence of the methylenedioxy groups, which confer unique chemical properties and reactivity. These features make it particularly valuable in research settings for studying steroidal chemistry and biochemistry.
Propiedades
Fórmula molecular |
C23H36O5 |
|---|---|
Peso molecular |
392.5 g/mol |
InChI |
InChI=1S/C23H36O5/c1-20-8-5-16(24)11-15(20)3-4-17-18(20)6-9-21(2)19(17)7-10-22(21)23(28-14-26-22)12-25-13-27-23/h15-19,24H,3-14H2,1-2H3/t15-,16-,17-,18?,19+,20+,21+,22-,23?/m1/s1 |
Clave InChI |
BMASJGTXZQYHKW-AHZQVZRWSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC45C6(COCO6)OCO5)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


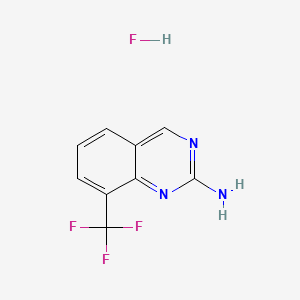
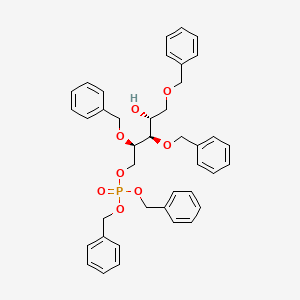

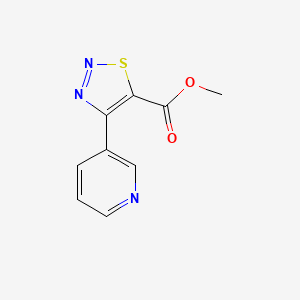
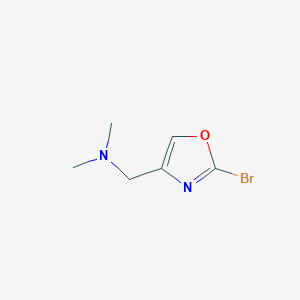
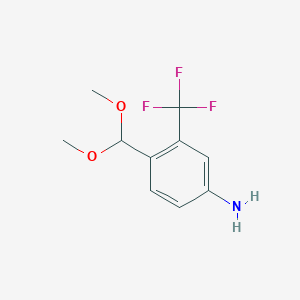
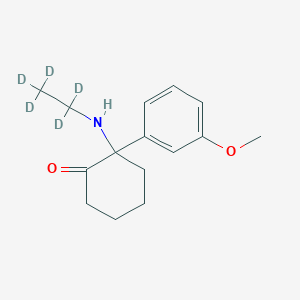
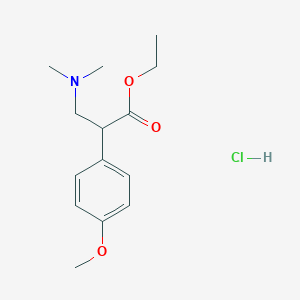
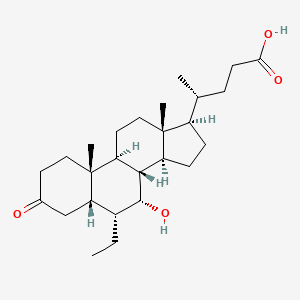
![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)



